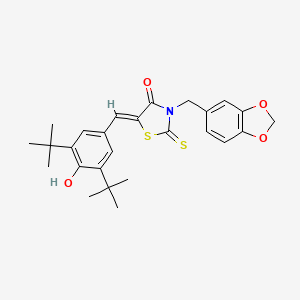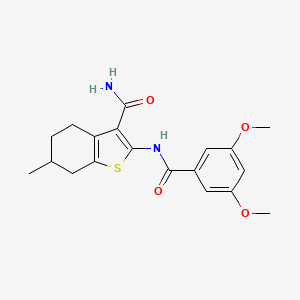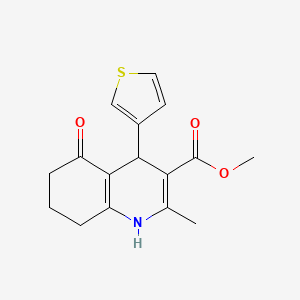![molecular formula C28H29N3O2 B4902724 3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B4902724.png)
3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE: is a complex organic compound with a unique structure that includes multiple functional groups such as pyrrole, phenyl, and diazepine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the pyrrole ring: This can be achieved through the reaction of a suitable precursor with an amine under acidic conditions.
Introduction of the phenylacetyl group: This step often involves Friedel-Crafts acylation using phenylacetyl chloride and a Lewis acid catalyst.
Cyclization to form the diazepine ring: This is usually done through a condensation reaction involving the pyrrole and phenylacetyl intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. This can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.
作用機序
The mechanism of action of 3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound shares the pyrrole ring but lacks the complex diazepine structure.
(3,4-Dimethyl-1H-pyrrol-2-yl)(2-methyl-4-phenyl-1H-pyrrol-3-yl)methanone: This compound has a similar pyrrole and phenyl structure but differs in the overall molecular framework.
Uniqueness
The uniqueness of 3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its combination of multiple functional groups and its potential for diverse chemical reactions and applications. Its complex structure allows for a wide range of modifications, making it a versatile compound in both research and industrial contexts.
特性
IUPAC Name |
9,9-dimethyl-6-(1-methylpyrrol-2-yl)-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-28(2)17-21-26(24(32)18-28)27(23-14-9-15-30(23)3)31(22-13-8-7-12-20(22)29-21)25(33)16-19-10-5-4-6-11-19/h4-15,27,29H,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQGSDDXGORWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=CN5C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4902641.png)
![ethyl 4-[4-[4-(cyclopropylcarbamoyl)piperidin-1-yl]piperidin-1-yl]piperidine-1-carboxylate](/img/structure/B4902645.png)
![8-chloro-7-[(3-oxobutan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B4902647.png)
![2-Methoxy-4-methyl-1-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4902652.png)
![4-(5-{[(5E)-1-(3,5-Dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}furan-2-YL)benzoic acid](/img/structure/B4902656.png)
![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4902666.png)
![(7-chloro-4-methyl-2-quinolinyl)[2-(diethylamino)ethyl]amine](/img/structure/B4902675.png)

![2-chloro-N-[3-[(2-chlorophenyl)carbamoyl]phenyl]benzamide](/img/structure/B4902701.png)
![2-[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B4902704.png)
![1-Ethoxy-4-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B4902715.png)

![2-[(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4-one](/img/structure/B4902719.png)

